molecular formula C15H15NO B14561203 (3-Aminophenyl)(2,6-dimethylphenyl)methanone CAS No. 62261-55-6

(3-Aminophenyl)(2,6-dimethylphenyl)methanone

Cat. No.: B14561203
CAS No.: 62261-55-6
M. Wt: 225.28 g/mol
InChI Key: QCGAUZBBSXGXKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Aminophenyl)(2,6-dimethylphenyl)methanone is a chemical compound that belongs to the class of benzophenones It is characterized by the presence of an aminophenyl group and a dimethylphenyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminophenyl)(2,6-dimethylphenyl)methanone can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Aminophenyl)(2,6-dimethylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the methanone group to a secondary alcohol.

    Substitution: The aminophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products

    Oxidation: Quinones

    Reduction: Secondary alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

(3-Aminophenyl)(2,6-dimethylphenyl)methanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3-Aminophenyl)(2,6-dimethylphenyl)methanone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (3-Aminophenyl)(phenyl)methanone: Similar structure but lacks the dimethyl groups.

    (3-Aminophenyl)(3,4-dimethylphenyl)methanone: Similar structure with different positions of the dimethyl groups.

Uniqueness

(3-Aminophenyl)(2,6-dimethylphenyl)methanone is unique due to the specific positioning of the dimethyl groups, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its applications and effectiveness compared to similar compounds .

Properties

CAS No.

62261-55-6

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

(3-aminophenyl)-(2,6-dimethylphenyl)methanone

InChI

InChI=1S/C15H15NO/c1-10-5-3-6-11(2)14(10)15(17)12-7-4-8-13(16)9-12/h3-9H,16H2,1-2H3

InChI Key

QCGAUZBBSXGXKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2=CC(=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.